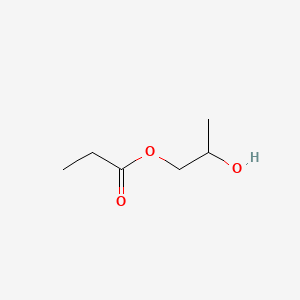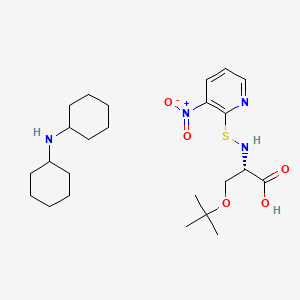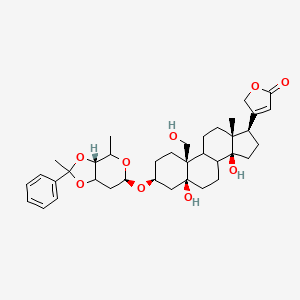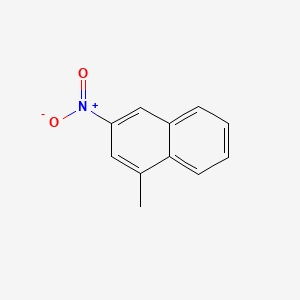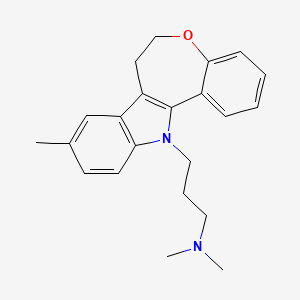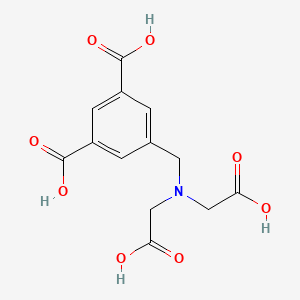
3-(Anthracen-10-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anthracen-10-YL)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of an anthracene moiety attached to a benzaldehyde group. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-10-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of anthracene to form 9-bromoanthracene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to around 80°C to facilitate the coupling, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Anthracen-10-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: 3-(Anthracen-10-YL)benzoic acid.
Reduction: 3-(Anthracen-10-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Anthracen-10-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
Mechanism of Action
The mechanism of action of 3-(Anthracen-10-YL)benzaldehyde is largely dependent on its chemical structure and the specific application. In the context of its photophysical properties, the compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various imaging and sensing applications. The aldehyde group can also participate in chemical reactions, forming covalent bonds with other molecules, which is useful in synthetic chemistry .
Comparison with Similar Compounds
9-Anthraldehyde: Similar in structure but with the aldehyde group at a different position.
Anthracene-9-carboxaldehyde: Another anthracene derivative with an aldehyde group.
Anthracene-9,10-dicarboxaldehyde: Contains two aldehyde groups on the anthracene moiety
Uniqueness: 3-(Anthracen-10-YL)benzaldehyde is unique due to its specific positioning of the aldehyde group on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics .
Properties
CAS No. |
324750-98-3 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-anthracen-9-ylbenzaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-15-6-5-9-18(12-15)21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-14H |
InChI Key |
HHTGBHLXBGMFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


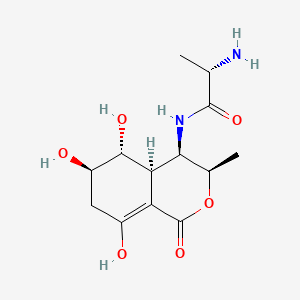
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
